Aceclofenac Metil Éster

Descripción general

Descripción

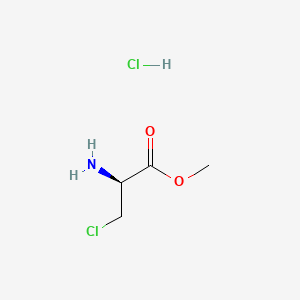

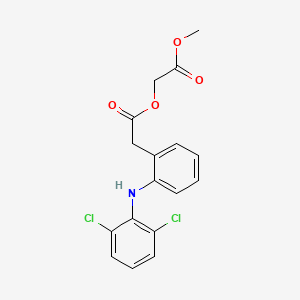

El éster metílico de aceclofenaco es un compuesto químico derivado del aceclofenaco, un fármaco antiinflamatorio no esteroideo (AINE). Se utiliza principalmente como intermedio en la síntesis del aceclofenaco y compuestos relacionados. La fórmula molecular del éster metílico de aceclofenaco es C17H15Cl2NO4, y tiene un peso molecular de 368,21 g/mol .

Aplicaciones Científicas De Investigación

El éster metílico de aceclofenaco tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como intermedio en la síntesis del aceclofenaco y compuestos relacionados.

Biología: Se estudia por sus posibles actividades biológicas e interacciones con objetivos biológicos.

Medicina: Se investiga por sus posibles efectos terapéuticos y como precursor en el desarrollo de fármacos.

Industria: Utilizado en la producción de productos farmacéuticos y como patrón de referencia en química analítica

Mecanismo De Acción

El éster metílico de aceclofenaco en sí mismo no tiene un mecanismo de acción directo, ya que es principalmente un compuesto intermedio. Su compuesto principal, el aceclofenaco, funciona inhibiendo la enzima ciclooxigenasa (COX), que participa en la producción de prostaglandinas. Las prostaglandinas son mediadoras de la inflamación, el dolor y la fiebre. Al inhibir COX, el aceclofenaco reduce la producción de estos mediadores, aliviando así la inflamación y el dolor .

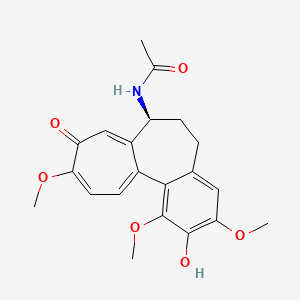

Compuestos similares:

Aceclofenaco: El compuesto principal, utilizado como AINE.

Diclofenaco: Otro AINE con una estructura y un mecanismo de acción similares.

Indometacina: Un AINE con una estructura química diferente pero efectos terapéuticos similares.

Singularidad: El éster metílico de aceclofenaco es único en su papel como intermedio en la síntesis del aceclofenaco. Proporciona una vía para la producción eficiente del aceclofenaco y compuestos relacionados. En comparación con su compuesto principal, el aceclofenaco, la forma de éster metílico es más reactiva y puede experimentar varias transformaciones químicas, lo que la hace valiosa en química sintética .

Análisis Bioquímico

Biochemical Properties

Aceclofenac Methyl Ester interacts with various enzymes and proteins in the body. It potently inhibits the cyclo-oxygenase enzyme (COX), which is involved in the synthesis of prostaglandins . Prostaglandins are inflammatory mediators that cause pain, swelling, inflammation, and fever .

Cellular Effects

Aceclofenac Methyl Ester has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it downregulates the production of various inflammatory mediators including prostaglandin E2 (PGE2), IL-1β, and TNF from the arachidonic acid (AA) pathway .

Molecular Mechanism

The molecular mechanism of Aceclofenac Methyl Ester involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by inhibiting the COX enzyme, thereby reducing the synthesis of prostaglandins .

Temporal Effects in Laboratory Settings

The effects of Aceclofenac Methyl Ester change over time in laboratory settings

Dosage Effects in Animal Models

The effects of Aceclofenac Methyl Ester vary with different dosages in animal models

Metabolic Pathways

Aceclofenac Methyl Ester is involved in various metabolic pathways. It interacts with enzymes or cofactors in these pathways

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and these interactions could affect its localization or accumulation .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El éster metílico de aceclofenaco se puede sintetizar mediante la esterificación del aceclofenaco. Un método común implica hacer reaccionar el aceclofenaco con metanol en presencia de un catalizador ácido fuerte, como el ácido sulfúrico, en condiciones de reflujo. La reacción típicamente procede de la siguiente manera: [ \text{Aceclofenaco} + \text{Metanol} \xrightarrow{\text{H}2\text{SO}_4} \text{Éster metílico de aceclofenaco} + \text{Agua} ]

Métodos de producción industrial: En entornos industriales, la síntesis del éster metílico de aceclofenaco puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. Las condiciones de reacción se optimizan para garantizar una alta pureza y productos secundarios mínimos. El proceso de esterificación va seguido de pasos de purificación, como destilación o recristalización, para obtener el producto final {_svg_2}.

Análisis De Reacciones Químicas

Tipos de reacciones: El éster metílico de aceclofenaco experimenta varias reacciones químicas, incluidas:

Hidrólisis: El grupo éster se puede hidrolizar para formar aceclofenaco y metanol en presencia de agua y un catalizador ácido o básico.

Reducción: El compuesto se puede reducir para formar el derivado alcohólico correspondiente.

Sustitución: El grupo éster se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Hidrólisis: Condiciones ácidas o básicas, agua.

Reducción: Agentes reductores como hidruro de litio y aluminio (LiAlH4).

Sustitución: Nucleófilos como aminas o tioles.

Principales productos formados:

Hidrólisis: Aceclofenaco y metanol.

Reducción: Derivado alcohólico del éster metílico de aceclofenaco.

Sustitución: Diversos derivados sustituidos según el nucleófilo utilizado.

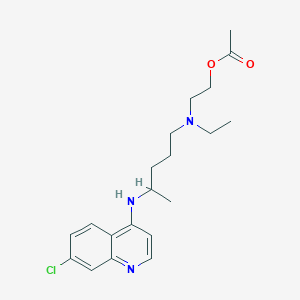

Comparación Con Compuestos Similares

Aceclofenac: The parent compound, used as an NSAID.

Diclofenac: Another NSAID with a similar structure and mechanism of action.

Indomethacin: An NSAID with a different chemical structure but similar therapeutic effects.

Uniqueness: Aceclofenac methyl ester is unique in its role as an intermediate in the synthesis of aceclofenac. It provides a pathway for the efficient production of aceclofenac and related compounds. Compared to its parent compound, aceclofenac, the methyl ester form is more reactive and can undergo various chemical transformations, making it valuable in synthetic chemistry .

Propiedades

IUPAC Name |

(2-methoxy-2-oxoethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO4/c1-23-16(22)10-24-15(21)9-11-5-2-3-8-14(11)20-17-12(18)6-4-7-13(17)19/h2-8,20H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRWXOBAPNKPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676224 | |

| Record name | 2-Methoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139272-66-5 | |

| Record name | Methyl aceclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139272665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACECLOFENAC METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11895FW7CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

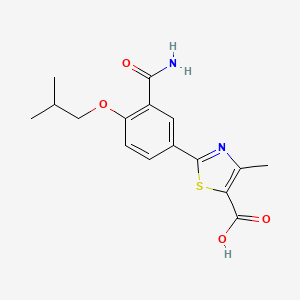

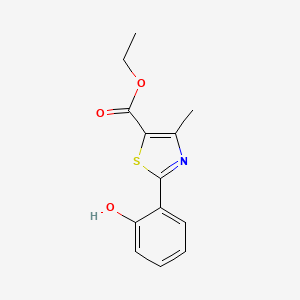

![methyl 2-[3-(5-methoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B602049.png)

![2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid](/img/structure/B602053.png)